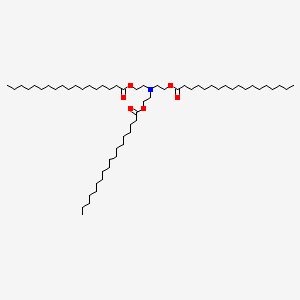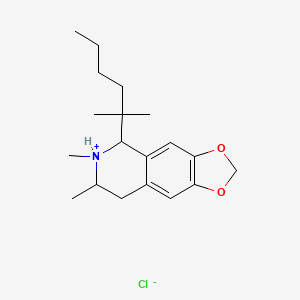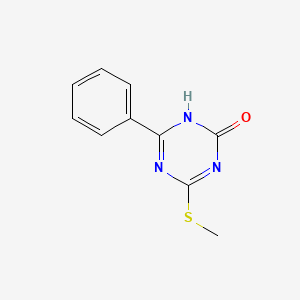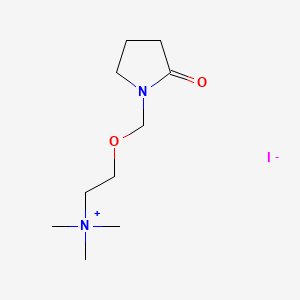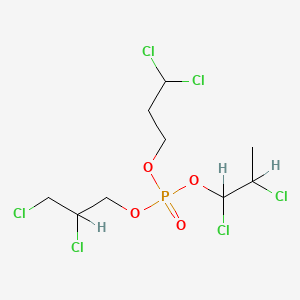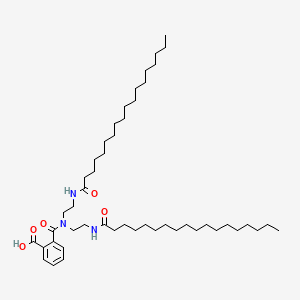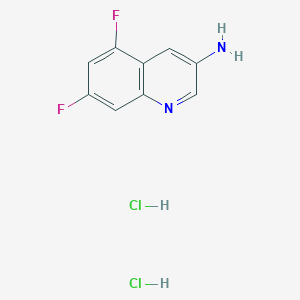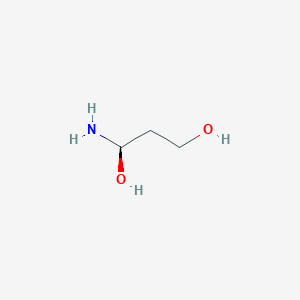
(R)-1-Amino-propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Amino-propane-1,3-diol, also known as serinol, is a chiral amino alcohol. This compound is characterized by the presence of both an amino group (-NH2) and two hydroxyl groups (-OH) attached to a three-carbon chain. Its chiral center at the second carbon atom makes it an important molecule in stereochemistry and various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-propane-1,3-diol can be achieved through several methods. One common approach involves the reduction of serine, an amino acid, using reducing agents such as lithium aluminum hydride (LiAlH4). Another method includes the catalytic hydrogenation of 3-amino-1,2-propanediol.
Industrial Production Methods
On an industrial scale, ®-1-Amino-propane-1,3-diol can be produced through the fermentation of glucose using specific strains of bacteria that express the necessary enzymes for the conversion. This biotechnological approach is favored for its sustainability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Amino-propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated compounds.
Applications De Recherche Scientifique
®-1-Amino-propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ®-1-Amino-propane-1,3-diol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor for the synthesis of neurotransmitters and other bioactive molecules. Its hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions, influencing its activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-Amino-propane-1,3-diol: The enantiomer of ®-1-Amino-propane-1,3-diol, differing in the spatial arrangement of atoms around the chiral center.
1,3-Diaminopropane: A compound with two amino groups instead of hydroxyl groups.
Glycerol: A compound with three hydroxyl groups but no amino group.
Uniqueness
®-1-Amino-propane-1,3-diol is unique due to its chiral nature and the presence of both amino and hydroxyl groups, making it a versatile intermediate in various chemical and biological processes. Its ability to form hydrogen bonds and participate in stereospecific reactions sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C3H9NO2 |
|---|---|
Poids moléculaire |
91.11 g/mol |
Nom IUPAC |
(1R)-1-aminopropane-1,3-diol |
InChI |
InChI=1S/C3H9NO2/c4-3(6)1-2-5/h3,5-6H,1-2,4H2/t3-/m1/s1 |
Clé InChI |
DOGCTUGYGZGSFX-GSVOUGTGSA-N |
SMILES isomérique |
C(CO)[C@H](N)O |
SMILES canonique |
C(CO)C(N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




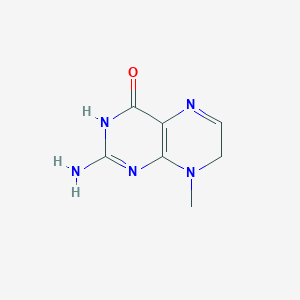

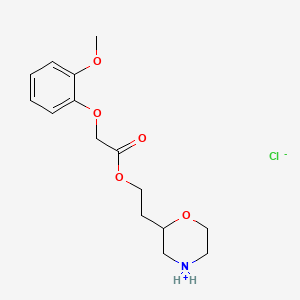
![1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine](/img/structure/B13743151.png)
